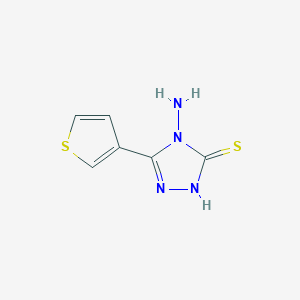
4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, one method involves the reaction of 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole with substituted 3-(2-bromo-acetyl)coumarins and acetyl acetone in absolute ethanol under reflux .Molecular Structure Analysis
The molecular structure of similar compounds often includes a triazole ring, which can participate in various chemical reactions due to the presence of multiple nitrogen atoms .Chemical Reactions Analysis
Triazoles can act as effective 1,5-nucleophiles in cyclocondensation reactions . They can also undergo various other chemical reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, some similar compounds are known to be soluble .Scientific Research Applications
Antimicrobial Activity
4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for their antimicrobial properties. For instance, derivatives of 1,2,4-triazoles, synthesized from isonicotinic acid hydrazide, have demonstrated good to moderate antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Structural and Physicochemical Properties
The study of the structural features and physicochemical properties of this compound derivatives is essential for understanding their potential applications. Research has been conducted on the synthesis and characterization of these compounds, revealing their promising attributes for further biological and pharmaceutical investigations (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
The triazole derivatives, including 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, have been identified as effective corrosion inhibitors for metals such as copper in saline environments. This application is crucial for protecting metal surfaces in industrial settings, emphasizing the compound's utility beyond biological activities (Chauhan et al., 2019).
Antitumor Activity
The exploration of this compound derivatives in cancer research has uncovered their potential antitumor properties. Specific derivatives have been synthesized and assessed for their ability to inhibit tumor growth, indicating the therapeutic prospects of these compounds in oncology (Ovsepyan et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
They can interact with various enzymes and receptors in the body, including those involved in inflammation, cancer, and microbial infections .
Mode of Action
This can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Triazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known effects of similar compounds, it could potentially have anti-inflammatory, anticancer, or antimicrobial effects .
Properties
IUPAC Name |
4-amino-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-1-2-12-3-4/h1-3H,7H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITYWJCEOCCZAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

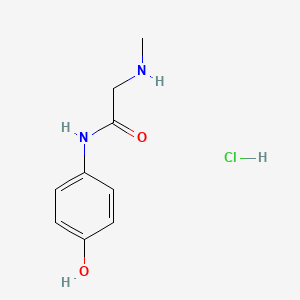
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)
![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)
![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)


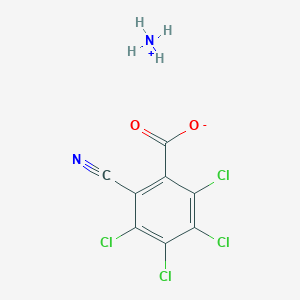
![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

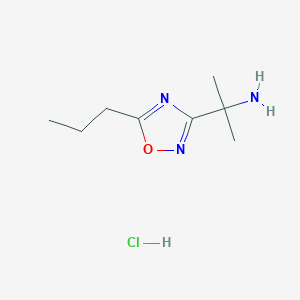
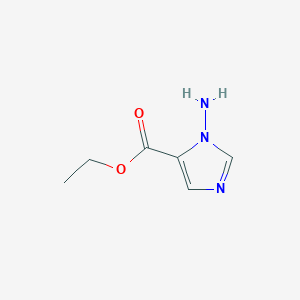
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)

